molecular formula C9H7ClS B097379 7-Chloro-3-MethylBenzo[B]Thiophene CAS No. 17514-68-0

7-Chloro-3-MethylBenzo[B]Thiophene

Cat. No.: B097379
CAS No.: 17514-68-0
M. Wt: 182.67 g/mol
InChI Key: PIURQZBTTSWWOY-UHFFFAOYSA-N
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Description

7-Chloro-3-MethylBenzo[B]Thiophene: is an organosulfur compound with the molecular formula C9H7ClS and a molecular weight of 182.67 g/mol . This compound is characterized by a benzothiophene core structure substituted with a chlorine atom at the 7th position and a methyl group at the 3rd position. It is a light yellow oil and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .

Mechanism of Action

Target of Action

The primary target of 7-Chloro-3-MethylBenzo[B]Thiophene is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis and promotes DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .

Mode of Action

This compound interacts with Mcl-1, causing a downregulation of the protein . This leads to an increase in apoptosis and a decrease in DNA damage repair . The compound can enter cancer cells effectively and cause DNA damage while simultaneously downregulating Mcl-1 .

Biochemical Pathways

The compound affects the apoptosis pathway by downregulating Mcl-1, leading to an increase in apoptosis . It also affects the DNA damage repair pathway by inhibiting the function of Mcl-1, leading to a decrease in DNA damage repair .

Pharmacokinetics

It is known that the compound can effectively enter cancer cells . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound is an increase in apoptosis and a decrease in DNA damage repair in cancer cells . This leads to a decrease in the survival of cancer cells, especially those resistant to other treatments .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound should be stored in a dark place at a temperature between 2-8°C . Additionally, the compound should be handled with care to avoid dust formation and inhalation . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-MethylBenzo[B]Thiophene can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with alkynyl sulfides in the presence of a base such as cesium fluoride . This reaction proceeds through an aryne intermediate, leading to the formation of the benzothiophene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-MethylBenzo[B]Thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3-MethylBenzo[B]Thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets such as Mcl-1 sets it apart from other benzothiophene derivatives .

Properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIURQZBTTSWWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604010
Record name 7-Chloro-3-methyl-1-benzothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17514-68-0
Record name 7-Chloro-3-methylbenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17514-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-methyl benzo(b)thiophene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-3-methyl-1-benzothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-3-METHYL BENZO[B]THIOPHENE
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Synthesis routes and methods I

Procedure details

A mixture of 2-chlorothiophenol (750 μL, 6.6 mmol), chloroacetone (1.1 mL, 13.8 mmol) and K2CO3 (1.8 g, 13 mmol) in acetone (15 mL) was refluxed for 2 h. The mixture was filtered and the solvent evaporated. The crude product was dissolved in chlorobenzene (30 mL) and polyphosphoric acid (PPA, 0.5 g) was added. The resulting mixture was refluxed over night (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). Additional PPA (0.5 g) was added and the reaction mixture was refluxed for another 7 h. The solvent was decanted from the PPA-residue, the residue was treated with CH2Cl2 and the combined organic extracts were washed with water and dried, and then the solvents were removed by evaporation. The crude product was purified on silica using heptane as eluent, to give the title compound (770 mg, 64% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 2.44 (d, J=1.20 Hz, 3 H) 7.14 (q, J=1.20 Hz, 1 H) 7.32-7.38 (m, 2 H) 7.60-7.65 (m, 1 H)
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

To a solution of 11.8 g. 2-chlorothiophenol (Aldrich, 15566-7) dissolved in aqueous sodium hydroxide (4.0 g./50 ml water) is added chloracetone (9.3 g.). After heating for 1 hour the reaction is cooled and extracted with methylene chloride. The extract is dried (MgSO4) and concentrated to an oil. The oil is added to polyphosphoric acid (100 g.) and slowly heated to 120° C. The mixture is added to ice and extracted with ethyl ether. The ether extract is washed with water (twice); dried (MgSO4) and concentrated to an oil. The oil is purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-3-MethylBenzo[B]Thiophene
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Reactant of Route 6
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